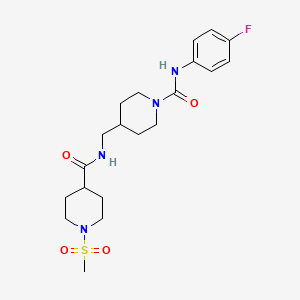

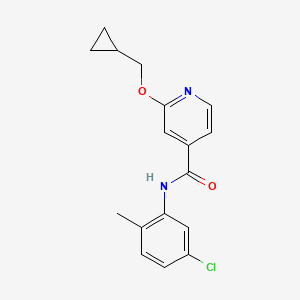

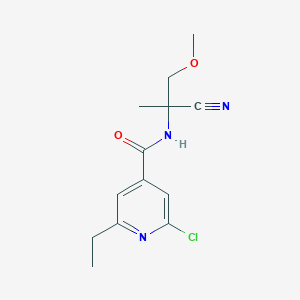

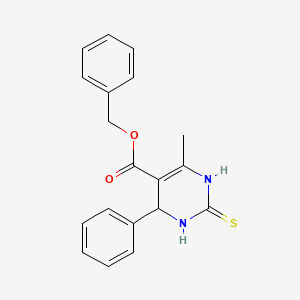

N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as CPI-1189, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Cyclization and Spirocyclic Compounds Synthesis

Isonicotinamides with specific substituents undergo cyclization when induced by an electrophile, leading to the formation of spirocyclic compounds. This process results in the dearomatization of both nucleophilic and electrophilic heterocycles, highlighting the compound's utility in synthesizing complex molecular structures (H. Brice & J. Clayden, 2009).

Radiolabeled Compounds for PET Imaging

The synthesis of carbon-11-labeled isonicotinamides demonstrates the compound's potential as a PET imaging agent for investigating GSK-3 enzyme activity in Alzheimer's disease. These labeled compounds were prepared with high radiochemical yield and purity, offering a tool for neuroimaging studies (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).

Antitumor Medicines Development

N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 were synthesized, showing potential as antitumor medicines. X-ray diffraction analysis established the structures of these complexes, contributing to the development of new chemotherapeutic agents (B. S. Fedorov et al., 2001).

Anticonvulsant Agents Discovery

A new series of N-substituted-3-chloro-2-azetidinone derivatives were synthesized and exhibited excellent anticonvulsant activity without neurotoxicity. This finding suggests the compound's significance in creating new treatments for epilepsy (Hozaifa Hasan et al., 2011).

Supramolecular Chemistry and Co-crystal Formation

Isonicotinamide's use in co-crystallization with various carboxylic acids to form new solid forms illustrates its role in supramolecular chemistry. These co-crystals and hydrates offer insights into hydrogen bonding and noncovalent interactions, contributing to the understanding of crystal engineering (Yuting Zhang et al., 2021).

properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-11-2-5-14(18)9-15(11)20-17(21)13-6-7-19-16(8-13)22-10-12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXHJDPFYDNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-2-(cyclopropylmethoxy)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-benzo[d]imidazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2633461.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoate](/img/structure/B2633468.png)

![N-Methyl-4-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]benzamide](/img/structure/B2633469.png)

![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2633472.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)